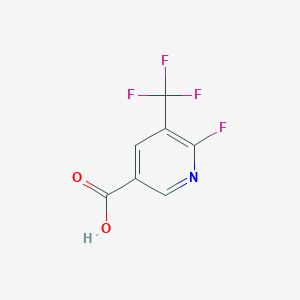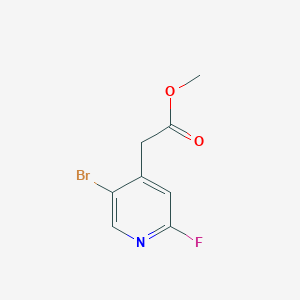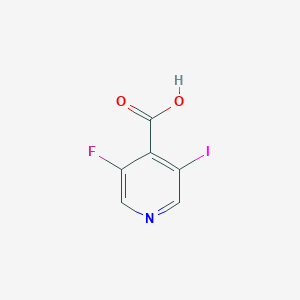![molecular formula C10H10O2 B3391466 [4-(Prop-1-yn-1-yloxy)phenyl]methanol CAS No. 1803607-81-9](/img/structure/B3391466.png)
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Descripción general
Descripción
[4-(Prop-1-yn-1-yloxy)phenyl]methanol: is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a prop-1-yn-1-yloxy group and a methanol group. It is primarily used in research and development settings, particularly in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the propargyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Prop-1-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include or .
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. or are typical reducing agents used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of 4-(prop-1-yn-1-yloxy)benzaldehyde or 4-(prop-1-yn-1-yloxy)benzoic acid.
Reduction: Formation of 4-(prop-1-yn-1-yloxy)phenylmethane.
Substitution: Formation of 4-(prop-1-yn-1-yloxy)-2-bromophenylmethanol.
Aplicaciones Científicas De Investigación
Chemistry: [4-(Prop-1-yn-1-yloxy)phenyl]methanol is used as a building block in organic synthesis. It is particularly valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties .
Mecanismo De Acción
The mechanism of action of [4-(Prop-1-yn-1-yloxy)phenyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The prop-1-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides, which can be used to label or modify biomolecules.
Comparación Con Compuestos Similares
- 4-(Prop-2-yn-1-yloxy)phenylmethanol
- 4-(Prop-2-yn-1-yloxy)benzaldehyde
- 4-(Prop-2-yn-1-yloxy)benzoic acid
Comparison:
- 4-(Prop-2-yn-1-yloxy)phenylmethanol : Similar to [4-(Prop-1-yn-1-yloxy)phenyl]methanol but with a different position of the alkyne group, which can affect its reactivity and applications .
- 4-(Prop-2-yn-1-yloxy)benzaldehyde : Contains an aldehyde group instead of a methanol group, making it more reactive in certain chemical reactions .
- 4-(Prop-2-yn-1-yloxy)benzoic acid : Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the methanol group .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights for researchers and industry professionals.
Propiedades
IUPAC Name |
(4-prop-1-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCKORZAHDLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#COC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285070 | |
| Record name | Benzenemethanol, 4-(1-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-81-9 | |
| Record name | Benzenemethanol, 4-(1-propyn-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-(1-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


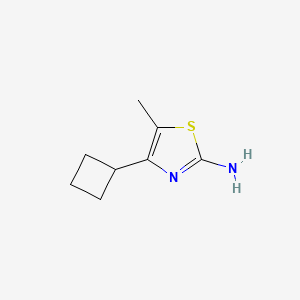
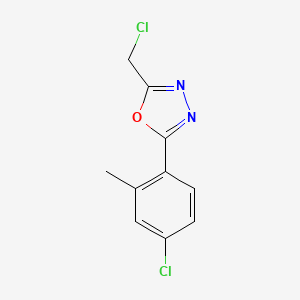
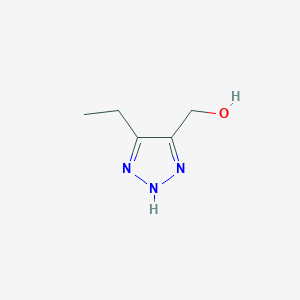
![tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate](/img/structure/B3391410.png)
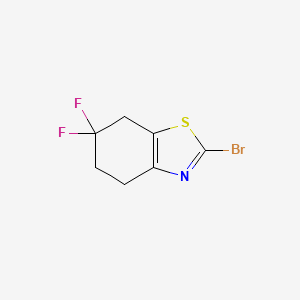
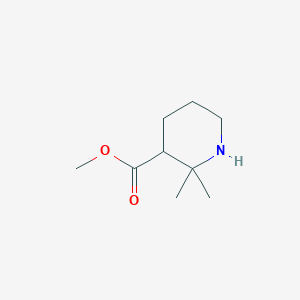
![2-[4-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B3391421.png)
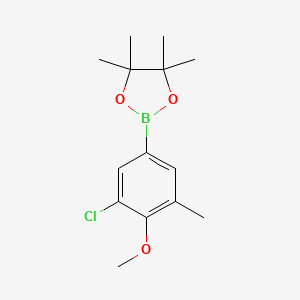
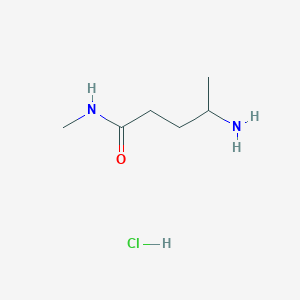
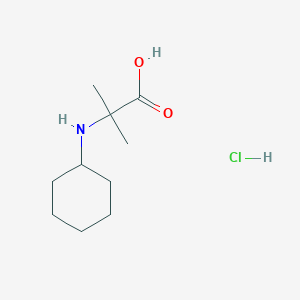
![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride](/img/structure/B3391469.png)
